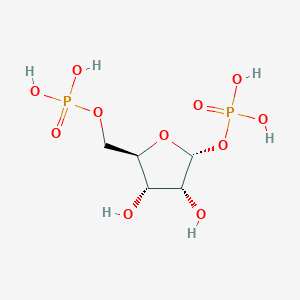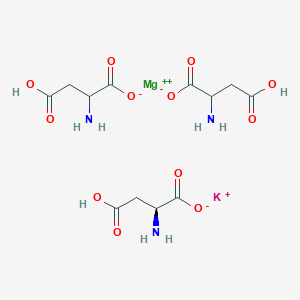![molecular formula C19H19N3O3S B228545 2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE](/img/structure/B228545.png)
2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE typically involves the reaction of benzylamine with thiazolidine-2,4-dione derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as benzylamine and thiazolidine-2,4-dione derivatives. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: A closely related compound with similar structural features and biological activities.
Benzylamine derivatives: Compounds containing the benzylamine moiety, which may exhibit similar pharmacological properties.
p-Tolyl isocyanate derivatives: Compounds with the p-tolyl isocyanate group, used in various synthetic applications.
Uniqueness
2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H19N3O3S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-(N-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-4-methylanilino)acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13-7-9-15(10-8-13)21(12-16(20)23)18-17(24)22(19(25)26-18)11-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H2,20,23) |
Clave InChI |
PSLASVBXAGOQGH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)






![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)

